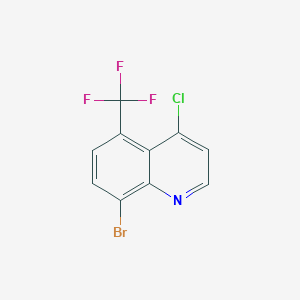

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

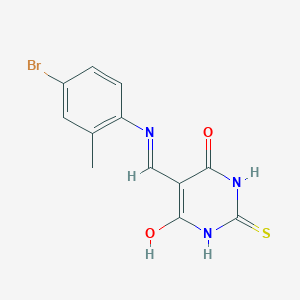

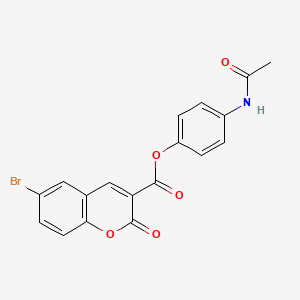

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It has a molecular formula of C10H4BrClF3N .

Synthesis Analysis

The synthesis of this compound involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A specific synthesis method involves the reaction of 2-Bromo-5-(trifluoromethyl)aniline with Glycerol .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with bromo, chloro, and trifluoromethyl substituents. It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .Chemical Reactions Analysis

The chemical reactions of this compound involve various transformations such as nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . It also exhibits corrosion behavior in the presence of 4-chloro,8-(trifluoromethyl)quinoline (CTQ) as experimentally investigated .Physical And Chemical Properties Analysis

This compound has a low solubility in water . It has a molecular weight of 310.5 .Applications De Recherche Scientifique

Reactivity and Coordination Chemistry

The reactivity of ambiphilic molecules, including derivatives of 8-bromoquinoline, has been explored for their potential in forming coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). These studies have led to insights into the cooperative effects within bifunctional ambiphilic sites, water activation, and protodeboronation processes. This research opens avenues for the development of novel coordination compounds with potential applications in catalysis and materials science (Son, Pudenz, & Hoefelmeyer, 2010).

Steric Pressure and Reactivity

Investigations into the steric pressure exerted by the trifluoromethyl group have provided valuable insights into the selectivity and efficiency of chemical reactions. This research has implications for the strategic design of compounds with enhanced reactivity and specificity in chemical synthesis (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Photoluminescent Properties

The study of pincer palladacycles derived from quinoline compounds, including the synthesis and investigation of their photoluminescent properties, reveals the potential of these materials in the development of new luminescent materials. Such materials could have applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Consorti, Ebeling, Rodembusch, Stefani, Livotto, Rominger, Quina, Yihwa, & Dupont, 2004).

Synthesis of Antimicrobial and Antimalarial Agents

The design and synthesis of new quinoline-based compounds, including derivatives of 6-bromo-2-chloro-quinoline, have shown significant promise as antimicrobial and antimalarial agents. This research contributes to the ongoing search for new therapeutics to combat infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Novel Synthetic Routes and Chemical Transformations

Exploration of novel synthetic routes for the preparation of quinoline derivatives has been a subject of significant interest. Studies focusing on the functionalization, cyclization, and halogenation of quinoline compounds have led to the development of efficient methods for the synthesis of structurally diverse quinolines. These methodologies have potential applications in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science (Jin, Yang, Song, Bai, Yang, Ding, & Xiao, 2019).

Safety and Hazards

When handling 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . In case of inhalation, it is advised to remove the victim to fresh air and give artificial respiration if not breathing .

Orientations Futures

Fluorinated quinolines, including 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline, have found applications in various fields such as medicine, electronics, agrochemicals, and catalysis . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

Propriétés

IUPAC Name |

8-bromo-4-chloro-5-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)8-7(12)3-4-16-9(6)8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZNVTOQZODHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2767427.png)

![6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)

![3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2767435.png)

![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)